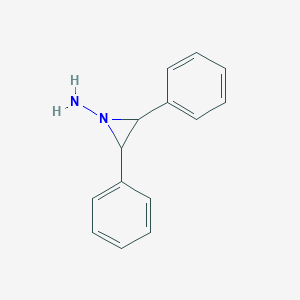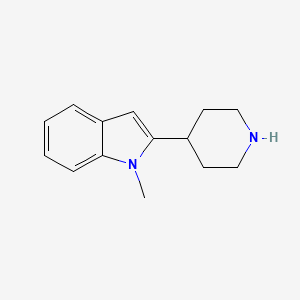
1-Methyl-2-(piperidin-4-yl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-(piperidin-4-yl)-1H-indole is a heterocyclic compound that features an indole core substituted with a methyl group at the nitrogen atom and a piperidinyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-(piperidin-4-yl)-1H-indole typically involves the construction of the indole ring followed by the introduction of the piperidinyl group. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole core. Subsequent alkylation of the indole nitrogen with methyl iodide introduces the methyl group. The piperidinyl group can be introduced via a nucleophilic substitution reaction using a suitable piperidine derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis followed by continuous flow processes for the subsequent alkylation and substitution steps. Optimized reaction conditions, such as temperature control, solvent selection, and catalyst use, are crucial for maximizing yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-2-(piperidin-4-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: Reduction of the indole ring can yield indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the 3-position of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, nitro compounds, and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indoles depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-(piperidin-4-yl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a lead compound for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Wirkmechanismus
The mechanism of action of 1-Methyl-2-(piperidin-4-yl)-1H-indole involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-2-(piperidin-4-yl)-1H-benzimidazole: Similar in structure but with a benzimidazole core instead of an indole core.
2-(Piperidin-4-yl)-1H-indole: Lacks the methyl group at the nitrogen atom.
1-Methyl-2-(piperidin-4-yl)-1H-pyrrole: Features a pyrrole core instead of an indole core.
Uniqueness
1-Methyl-2-(piperidin-4-yl)-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and piperidinyl groups enhances its stability and reactivity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C14H18N2 |
|---|---|
Molekulargewicht |
214.31 g/mol |
IUPAC-Name |
1-methyl-2-piperidin-4-ylindole |
InChI |
InChI=1S/C14H18N2/c1-16-13-5-3-2-4-12(13)10-14(16)11-6-8-15-9-7-11/h2-5,10-11,15H,6-9H2,1H3 |
InChI-Schlüssel |
WNYFSQVZUYOLQK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2C=C1C3CCNCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,7-Dichloro-2-methylthieno[3,2-d]pyrimidine](/img/structure/B15068472.png)
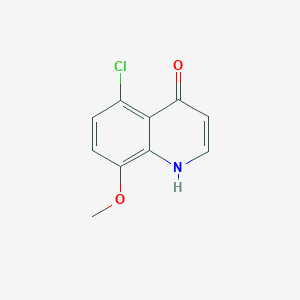
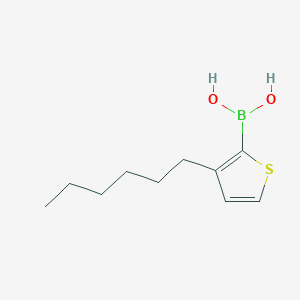
![4-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B15068491.png)

![4-Bromo-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B15068512.png)
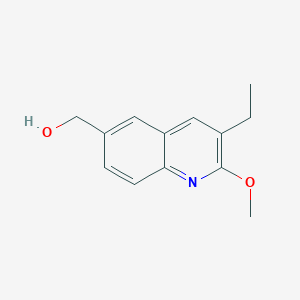
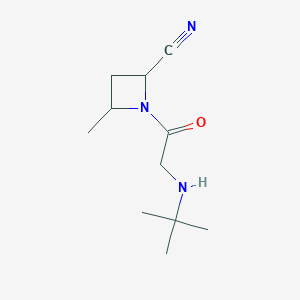
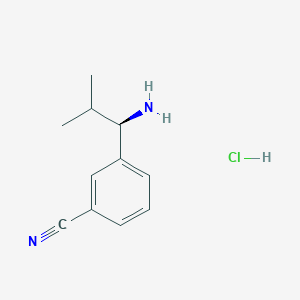
![7-Dimethylaminomethylene-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B15068544.png)
![4H-Imidazo[4,5-c]pyridin-4-one hydrobromide](/img/structure/B15068549.png)
